molecular formula C16H12FN3OS B2375251 4-fluoro-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide CAS No. 685108-41-2

4-fluoro-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide

Cat. No.: B2375251
CAS No.: 685108-41-2
M. Wt: 313.35
InChI Key: OSIXPKNHIKVRFE-UHFFFAOYSA-N
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Description

4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide is a chemical compound with the molecular formula C16H12FN3OS. It is a member of the thiazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a thiazole ring, a benzohydrazide moiety, and a fluorine atom attached to the benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide typically involves the reaction of 4-fluorobenzohydrazide with 4-phenyl-1,3-thiazol-2-ylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N’-(4-methyl-1,3-thiazol-2-yl)benzohydrazide
  • 4-tert-butyl-N-(1,3-thiazol-2-yl)benzohydrazide
  • 2,4-disubstituted thiazoles

Uniqueness

4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

4-fluoro-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS/c17-13-8-6-12(7-9-13)15(21)19-20-16-18-14(10-22-16)11-4-2-1-3-5-11/h1-10H,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIXPKNHIKVRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NNC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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